
2-Bromomethyl-4-methyl-1,3-dioxane
Overview
Description
2-Bromomethyl-4-methyl-1,3-dioxane is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
Synthetic Intermediate
2-Bromomethyl-4-methyl-1,3-dioxane serves as a versatile synthetic intermediate in the preparation of various organic compounds. It is particularly useful for synthesizing α,β-unsaturated aldehydes and 1,4-two aldehyde monoacetals . The presence of the bromomethyl group enhances reactivity, making it suitable for nucleophilic substitution reactions.
Reactions and Mechanisms
The compound can undergo bromination reactions, which are facilitated by crown ethers to yield high quantities of 2-(1-bromoalkyl)-1,3-dioxacyclanes . This property is exploited in the synthesis of other dioxolane derivatives and in the development of complex organic molecules.
Pharmaceutical Applications
Drug Development
this compound has been investigated for its potential role in drug synthesis. For instance, it is utilized in the preparation of doxofylline, a drug used for treating respiratory conditions. The synthetic method involves a one-pot reaction that simplifies the process while maintaining high yields .
Biological Activity
Compounds similar to this compound have shown significant biological activities. Research indicates that such compounds can interact with biological systems, potentially leading to new therapeutic agents. The specific interactions and mechanisms are still under investigation but highlight the importance of this compound in medicinal chemistry.
Biological Research
Model Systems for DNA Studies
In studies involving DNA duplexes, compounds like this compound can be linked to synthetic oligonucleotides to explore electron transfer processes. This application is crucial for understanding the effects of ionizing radiation and one-electron oxidants on DNA . Such research helps elucidate mechanisms of DNA damage and repair.
Case Studies and Data Tables
Application Area | Details |
---|---|
Chemical Synthesis | Used as an intermediate for α,β-unsaturated aldehydes; facilitates nucleophilic substitutions. |
Pharmaceuticals | Integral in synthesizing doxofylline; potential for developing new drugs targeting respiratory issues. |
Biological Research | Investigated for electron transfer studies in DNA; aids understanding of DNA damage mechanisms. |
Properties
Molecular Formula |
C6H11BrO2 |
---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
2-(bromomethyl)-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C6H11BrO2/c1-5-2-3-8-6(4-7)9-5/h5-6H,2-4H2,1H3 |
InChI Key |
FMFDZPVUMPGTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)CBr |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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